N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpiperidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furan ring, a methoxy group, and a sulfonylpiperidine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Synthesis of the sulfonylpiperidine core: The piperidine ring is sulfonylated using a sulfonyl chloride derivative under basic conditions.
Coupling of intermediates: The furan-2-ylmethyl intermediate is coupled with the sulfonylpiperidine core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a building block for the synthesis of novel sulfonylpiperidine derivatives with potential biological activities.
Biology
Biological assays: The compound can be tested for its activity against various biological targets, including enzymes and receptors.
Medicine
Drug development:
Industry
Material science: The compound can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide would depend on its specific biological target. Generally, sulfonylpiperidine derivatives can interact with enzymes or receptors, modulating their activity. The furan ring and methoxy group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1-(2-methoxyphenyl)sulfonylpiperidine-4-carboxamide: Lacks the dimethyl groups on the phenyl ring.
N-(furan-2-ylmethyl)-1-(2,4-dimethylphenyl)sulfonylpiperidine-4-carboxamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the methoxy and dimethyl groups on the phenyl ring, along with the furan-2-ylmethyl group, makes N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide unique
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14-11-18(26-3)19(12-15(14)2)28(24,25)22-8-6-16(7-9-22)20(23)21-13-17-5-4-10-27-17/h4-5,10-12,16H,6-9,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMEOWKSWTSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.